Methyl 2-ethoxy-4-formylbenzoate
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Overview
Description
Methyl 2-ethoxy-4-formylbenzoate is an organic compound with the molecular formula C11H12O4. It is a derivative of benzoic acid, featuring an ethoxy group at the 2-position and a formyl group at the 4-position. This compound is known for its applications in organic synthesis and its potential use as an intermediate in the production of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-ethoxy-4-formylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-ethoxy-4-formylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-ethoxy-4-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-ethoxy-4-carboxybenzoic acid.
Reduction: 2-ethoxy-4-hydroxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-ethoxy-4-formylbenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of fine chemicals, dyes, and fragrances.
Mechanism of Action
The mechanism of action of methyl 2-ethoxy-4-formylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation into various products. The molecular targets and pathways involved vary based on the specific reactions and conditions employed.
Comparison with Similar Compounds
Methyl 2-formylbenzoate: Similar structure but lacks the ethoxy group.
Methyl 4-formylbenzoate: Similar structure but lacks the ethoxy group at the 2-position.
Methyl 2-ethoxybenzoate: Similar structure but lacks the formyl group.
Properties
CAS No. |
849113-81-1 |
---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 2-ethoxy-4-formylbenzoate |
InChI |
InChI=1S/C11H12O4/c1-3-15-10-6-8(7-12)4-5-9(10)11(13)14-2/h4-7H,3H2,1-2H3 |
InChI Key |
ZAIZRIRFVJICBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)C(=O)OC |
Origin of Product |
United States |
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